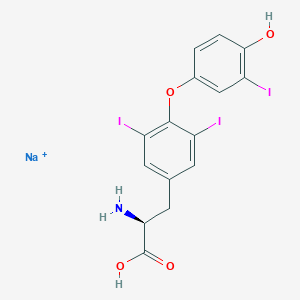

3,3',5-Triiodo-L-thyroninesodium salt

Description

Properties

CAS No. |

55-06-1 |

|---|---|

Molecular Formula |

C15H12I3NNaO4 |

Molecular Weight |

673.96 g/mol |

IUPAC Name |

sodium (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1 |

InChI Key |

LXHCVQFUTOUZEQ-YDALLXLXSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na] |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na] |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

55-06-1 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

3,3',5-Triiodothyronine Cytomel Liothyronine Liothyronine Sodium T3 Thyroid Hormone Thyroid Hormone, T3 Triiodothyronine |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathways

Liothyronine sodium (C₁₅H₁₁I₃NNaO₄) is synthesized via iodination of tyrosine derivatives. The primary route involves monoiodination of O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine to yield liothyronine (3,3',5-triiodo-L-thyronine), followed by sulfation and sodium salt formation. Key steps include:

-

Iodination : Introducing iodine atoms at specific positions on the tyrosine backbone.

-

Sulfation : Reacting liothyronine with chlorosulfonic acid in N,N-dimethylacetamide (DMAc) to form T3-sulfate intermediates.

-

Purification : Chromatography using polystyrene resin (e.g., Amberlite XAD 1600) and crystallization with ethanol to isolate the sodium salt.

A scalable synthesis protocol developed by Organic Process Research & Development achieved kilogram-scale production with 95% purity, critical for preclinical and clinical applications.

Table 1: Synthesis Parameters for Liothyronine Sodium

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Iodination | I₂, KI, HCl, Ethanol | 78 | 92 |

| Sulfation | ClSO₃H, DMAc, 0–5°C | 85 | 89 |

| Crystallization | Ethanol, 25°C | 91 | 95 |

Compounding and Formulation Strategies

Compounded Slow-Release Capsules

For patients requiring tailored dosing, liothyronine sodium is compounded into slow-release capsules. A standardized formulation combines 5 µg liothyronine sodium with 100 µg selenium in a hypromellose (HPMC) matrix to prolong release over 10 hours.

Table 2: Slow-Release Capsule Composition

| Component | Function | Concentration |

|---|---|---|

| Liothyronine sodium | Active ingredient | 5 µg/capsule |

| Selenium | Antioxidant cofactor | 100 µg/capsule |

| Avicel PH-102 | Binder | 30% w/w |

| HPMC K4M | Sustained-release agent | 45% w/w |

This formulation mitigates rapid T3 clearance, mimicking physiological hormone secretion. In vitro dissolution studies in pH 6.8 phosphate buffer demonstrated 80% drug release within 10 hours using USP Apparatus I (basket method, 100 rpm).

Industrial-Scale Production and Quality Control

Crystallization and Polymorphism Management

Liothyronine sodium’s bioavailability depends on crystalline form stability. The sodium salt is crystallized from ethanol-water mixtures (3:1 v/v) at 25°C to yield monoclinic crystals with consistent solubility (15 mg/mL in DMSO). Polymorphic transitions are monitored via X-ray diffraction to ensure batch uniformity.

Stability Optimization

Liquid formulations face degradation challenges due to T3’s sensitivity to light and oxidation. Patent US-9050307-B2 addresses this by stabilizing levothyroxine (T4) in oral solutions using ascorbic acid (0.1% w/v) and nitrogen sparging. While focused on T4, this method informs liothyronine sodium’s stabilization in parenteral formulations.

Sustained-Release Tablet Manufacturing

Matrix Tablet Design

Sustained-release tablets leverage hydrophilic matrices to modulate T3 release. A prototype formulation combines:

-

Liothyronine sodium : 25 µg/tablet

-

HPMC K15M : 40% w/w (retards diffusion)

-

Lactose monohydrate : 25% w/w (filler)

-

Magnesium stearate : 1% w/w (lubricant)

In vivo studies in hypothyroid models showed steady T3 plasma levels over 24 hours, reducing dosing frequency.

Analytical Characterization

Spectroscopic and Chromatographic Assays

Identity and purity are verified using:

Table 3: Analytical Specifications for Liothyronine Sodium

| Parameter | Specification | Method |

|---|---|---|

| Assay | 97.0–103.0% | HPLC-UV |

| Related substances | NMT 2.0% total impurities | HPLC-UV |

| Residual solvents | Ethanol < 5000 ppm | GC-FID |

Regulatory and Pharmacopeial Considerations

Liothyronine sodium must comply with USP monographs for thyroid preparations, which stipulate:

The FDA-approved labeling for Cytomel® underscores the importance of bioequivalence studies for generic versions, ensuring comparable AUC and Cₘₐₓ to reference products .

Chemical Reactions Analysis

Absorption and Distribution

- Absorption : Liothyronine sodium is nearly completely absorbed (95%) from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved within 120 minutes .

- Protein Binding : Unlike levothyroxine (T4), liothyronine is not firmly bound to plasma proteins, enabling rapid tissue distribution .

Pharmacokinetic Parameters :

| Parameter | Value (Mean ± SD) |

|---|---|

| Plasma Half-Life | 1–2 days |

| T1/2 (IV) | 216 ± 51 minutes |

| Volume of Distribution | 45 ± 13 mL/min |

Conversion in Peripheral Tissues

- Deiodination : T3 is inactivated via removal of iodine atoms by deiodinases, producing reverse T3 (rT3) and other metabolites .

- Conjugation : T3 undergoes glucuronidation and sulfation in the liver for excretion .

Reaction Example :

Stability and Degradation

- Storage Conditions : Liothyronine sodium tablets must be stored at 15–30°C to maintain stability. Injectable forms require refrigeration (2–8°C) .

- Hydrolysis : The sodium salt is susceptible to hydrolysis in acidic or basic conditions, leading to degradation .

Degradation Pathway :

Hormone-Receptor Interactions

Liothyronine binds to nuclear thyroid hormone receptors (TRα/β), activating transcription of genes involved in metabolism, growth, and differentiation .

Mechanism :

Adverse Reactions

Excess liothyronine triggers hyperthyroidism-like effects, including:

- Cardiovascular : Increased heart rate (tachycardia) and arrhythmias .

- Metabolic : Weight loss and hyperthermia .

Toxicity Threshold :

Key Research Findings

- Pharmacokinetic Variability : A study comparing liothyronine and levothyroxine found T3 levels peaked within 2 hours post-administration, with no significant differences in cardiovascular parameters .

- Therapeutic Efficacy : Liothyronine therapy reduced body weight by 2.3 kg over 12 weeks in hypothyroid patients compared to T4 monotherapy .

Scientific Research Applications

Treatment of Hypothyroidism

Liothyronine sodium is indicated for treating hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) alone. It can be used as a replacement therapy or in combination with LT4 to optimize thyroid hormone levels. Studies have shown that some patients experience improved symptoms when liothyronine is added to their treatment regimen, particularly those with persistent fatigue and cognitive dysfunction despite normal TSH levels .

Case Study: Combination Therapy

A clinical case demonstrated that a patient with primary hypothyroidism who was unresponsive to LT4 alone showed significant improvement in energy levels and mood after the addition of liothyronine sodium to their treatment plan. This highlights the importance of personalized medicine in managing thyroid disorders.

Management of Myxedema Coma

Liothyronine sodium is critical in treating myxedema coma, a life-threatening condition resulting from severe hypothyroidism. The rapid action of T3 allows for quick restoration of metabolic functions in critically ill patients. In emergency settings, intravenous administration of liothyronine can lead to rapid clinical improvement .

Clinical Protocol

In cases of myxedema coma, the standard protocol involves administering liothyronine intravenously at doses ranging from 5 to 20 micrograms, depending on the patient's response and severity of the condition.

Thyrotoxicosis Management

Liothyronine sodium can serve as an adjunct therapy in managing thyrotoxicosis, particularly during treatment with antithyroid medications like carbimazole. It helps prevent subclinical hypothyroidism that may develop during the course of treatment .

Efficacy Evidence

Clinical trials have indicated that using liothyronine alongside carbimazole can effectively manage thyroid hormone levels without exacerbating symptoms of hyperthyroidism.

Research and Development in Novel Delivery Systems

Recent advancements have focused on improving the delivery mechanisms for liothyronine sodium to enhance its therapeutic efficacy and minimize side effects. Various formulations are being explored, including:

- Sustained Release Formulations: These aim to maintain stable T3 levels over extended periods, reducing peaks and troughs associated with conventional dosing .

- Nanoparticle Encapsulation: Research has shown that encapsulating liothyronine in nanoparticles can enhance its delivery to specific tissues, such as the brain, potentially improving outcomes in neurodegenerative conditions .

Cardiovascular Applications

Emerging studies suggest that liothyronine sodium may have beneficial effects on cardiovascular health, particularly in patients with heart failure and low thyroid hormone levels. T3 has been shown to improve cardiac contractility and reduce systemic vascular resistance .

Clinical Observations

Patients with heart failure receiving liothyronine therapy demonstrated improved exercise capacity and quality of life metrics compared to those on standard heart failure treatments alone.

Research Findings Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Hypothyroidism | Replacement or adjunct therapy for LT4 | Improved symptoms in resistant cases |

| Myxedema Coma | Emergency treatment for severe hypothyroidism | Rapid clinical improvement with IV administration |

| Thyrotoxicosis | Adjunct therapy during antithyroid treatment | Prevents subclinical hypothyroidism |

| Novel Delivery Systems | Sustained release and nanoparticle formulations | Enhanced therapeutic efficacy and targeted delivery |

| Cardiovascular Health | Potential benefits in heart failure management | Improved cardiac function and patient quality of life |

Mechanism of Action

Liothyronine sodium exerts its effects by mimicking the action of natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptors (TRα and TRβ), which regulate the transcription of genes involved in energy metabolism and protein synthesis .

Comparison with Similar Compounds

Liothyronine vs. Levothyroxine

Combination Therapy (T4 + T3)

- Conversely, a 1999 study (n=33) noted improved mood and cognitive performance with combination therapy, attributed to direct T3 effects on brain function .

- Safety Concerns : Long-term T3 use risks iatrogenic hyperthyroidism, arrhythmias, and bone loss. Most guidelines recommend combination therapy only in select cases with proven T4 resistance or persistent symptoms .

Regulatory and Bioequivalence Considerations

- Liothyronine : The FDA mandates single-dose crossover studies in healthy adults to establish bioequivalence, with baseline-adjusted T3 plasma levels as the endpoint .

- Levothyroxine : Bioequivalence assessments are contentious due to narrow therapeutic index and variability in dissolution testing. Some argue current methods inadequately reflect clinical equivalence .

Biological Activity

Liothyronine sodium, a synthetic form of the thyroid hormone triiodothyronine (T3), is primarily used in the treatment of hypothyroidism and other thyroid-related disorders. Its biological activity is characterized by its rapid onset of action and profound effects on metabolism and cellular function. This article explores the mechanisms, pharmacokinetics, clinical applications, and case studies related to the biological activity of liothyronine sodium.

Liothyronine sodium exerts its physiological effects by binding to thyroid hormone receptors located in the nucleus of target cells. This binding initiates a cascade of biological processes:

- Gene Transcription : Liothyronine regulates gene expression by activating thyroid hormone response elements on DNA, leading to increased transcription of genes involved in metabolism and growth .

- Protein Synthesis : The hormone enhances protein synthesis, influencing various metabolic pathways including carbohydrate and lipid metabolism .

- Cellular Metabolism : Liothyronine increases the basal metabolic rate (BMR) and oxygen consumption across tissues, significantly impacting energy expenditure and thermogenesis .

Pharmacokinetics

The pharmacokinetic profile of liothyronine sodium is crucial for understanding its biological activity:

- Absorption : Approximately 95% of liothyronine is absorbed within four hours post-administration, allowing for rapid therapeutic effects .

- Distribution : Unlike thyroxine (T4), liothyronine is not firmly bound to serum proteins, making it more readily available to tissues .

- Half-life : The biological half-life of liothyronine is about 2.5 days, which facilitates quick dosage adjustments in clinical settings .

Clinical Applications

Liothyronine sodium is utilized in various clinical scenarios:

- Hypothyroidism Treatment : It serves as a replacement therapy for patients with insufficient endogenous thyroid hormone production.

- TSH Suppression : It is used to suppress thyroid-stimulating hormone (TSH) levels in certain thyroid cancers.

- Diagnostic Aid : Liothyronine can assist in diagnosing hyperthyroidism by evaluating the responsiveness of the pituitary gland to thyroid hormones .

Case Study 1: Liothyronine-Induced Thyrotoxicosis

A 29-year-old bodybuilder experienced symptoms consistent with thyrotoxicosis after long-term use of liothyronine at doses between 50-100 µg daily. Blood tests revealed significant hypokalemia, prompting potassium supplementation and cessation of liothyronine use. The patient recovered without further complications .

Case Study 2: Iatrogenic Thyrotoxicosis

Another case involved a patient who developed iatrogenic thyrotoxicosis due to compounded liothyronine capsules. The patient presented with hypernatremia and hypokalemia, requiring hospitalization for electrolyte management. This case highlighted the risks associated with compounded medications and the need for careful monitoring during treatment .

Case Study 3: Liothyronine Augmentation in Depression

A 17-year-old female was prescribed liothyronine as an adjunct therapy for depression but subsequently developed symptoms indicative of thyrotoxicosis. This case underscored the necessity for close monitoring when using liothyronine, especially in populations such as adolescents where atypical laboratory results may arise .

Summary of Research Findings

The following table summarizes key pharmacological data regarding liothyronine sodium:

| Parameter | Value |

|---|---|

| Absorption | ~95% within 4 hours |

| Biological Half-life | ~2.5 days |

| Maximum Pharmacologic Response | 2-3 days |

| Mechanism | Agonist at thyroid receptors |

| Primary Actions | Increases BMR, protein synthesis, cellular metabolism |

Q & A

Q. What are the key chemical and pharmacological properties of liothyronine sodium relevant to experimental design?

Liothyronine sodium (C₁₅H₁₁I₃NNaO₄; MW 672.96) is the sodium salt of triiodothyronine (T₃), a potent thyroid hormone receptor (THR) agonist with higher affinity for THR-β1 than THR-α . Its stability in aqueous solutions is pH-dependent, requiring controlled storage conditions (e.g., pH 8–9, protected from light) to prevent deiodination . Researchers must account for its short half-life (~1 day in vitro) when designing time-course studies .

Q. Methodological Guidance :

Q. How does liothyronine sodium’s mechanism of action influence receptor-binding assays?

Liothyronine sodium binds nuclear thyroid hormone receptors (THR-α/β), modulating gene transcription via thyroid response elements . Its lipophilic nature requires solvent systems (e.g., DMSO) to enhance cellular uptake in in vitro assays.

Q. Methodological Guidance :

Q. What analytical methods are recommended for assessing liothyronine sodium stability in research formulations?

Stability studies should employ:

- HPLC-MS : To track degradation products (e.g., diiodothyronine) under stress conditions (heat, light, acidic pH) .

- Karl Fischer titration : For monitoring water content in lyophilized formulations, as hydration accelerates deiodination .

Advanced Research Questions

Q. How can researchers resolve contradictions in liothyronine sodium’s dose-response data across studies?

Discrepancies often arise from:

Q. Methodological Guidance :

Q. What experimental design considerations are critical for in vivo vs. in vitro studies of liothyronine sodium?

- In vivo : Monitor serum thyroid-stimulating hormone (TSH) suppression as a biomarker of systemic activity. Use pair-fed controls to distinguish metabolic effects from appetite changes .

- In vitro : Account for serum interference (e.g., thyroxine-binding globulin in cell media) by using charcoal-stripped fetal bovine serum .

Q. Methodological Guidance :

Q. How can researchers address challenges in quantifying liothyronine sodium’s off-target effects?

Off-target effects (e.g., cardiac arrhythmias) may stem from THR-α activation. Strategies include:

Q. What statistical models are optimal for analyzing liothyronine sodium’s non-linear pharmacokinetics?

Use non-compartmental analysis (NCA) for initial profiling, followed by physiologically based pharmacokinetic (PBPK) modeling to incorporate tissue-specific uptake and enterohepatic recirculation .

Q. Methodological Guidance :

Q. How can liothyronine sodium research be optimized for translational impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.